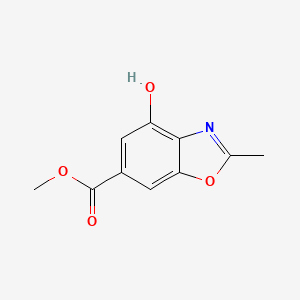
Methyl4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate typically involves the reaction of 2-aminophenol with methyl 3-amino-4-hydroxyphenylacetate in the presence of a catalyst . One common method includes the use of lead tetraacetate in ethanol, followed by the addition of sodium hydroxide solution . The reaction is carried out at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact .
化学反応の分析
Types of Reactions
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .
科学的研究の応用
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate has several scientific research applications:
作用機序
The mechanism of action of methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it inhibits enzymes such as topoisomerase, which are crucial for DNA replication in cancer cells . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis .
類似化合物との比較
Similar Compounds
Benzoxazole: The parent compound, which shares the benzoxazole scaffold.
Methyl 2-amino-4-hydroxybenzoate: A similar compound with a different substitution pattern.
4-Hydroxy-2-methylbenzoxazole: Another derivative with similar functional groups.
Uniqueness
Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H9NO4 |
|---|---|
分子量 |
207.18 g/mol |
IUPAC名 |
methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-5-11-9-7(12)3-6(10(13)14-2)4-8(9)15-5/h3-4,12H,1-2H3 |
InChIキー |
FMUXAMAVGXKCMF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2O1)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


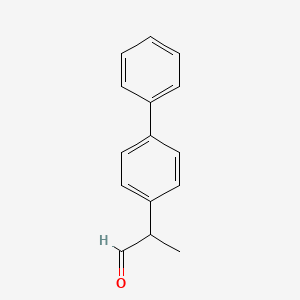
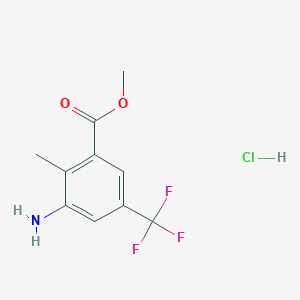
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B13523397.png)
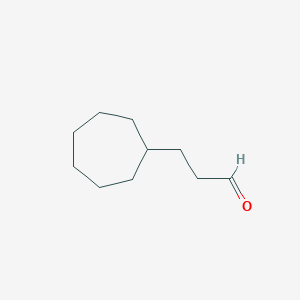
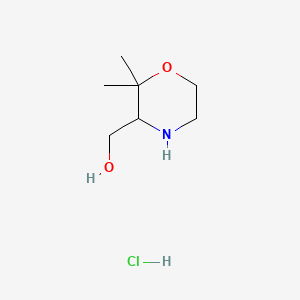
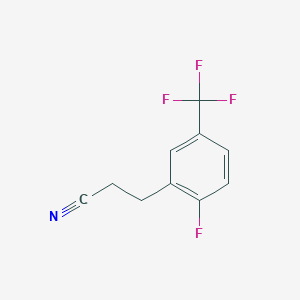
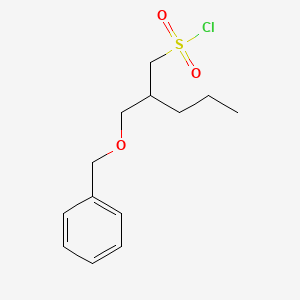
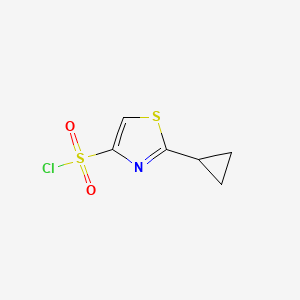
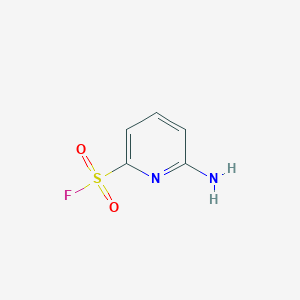
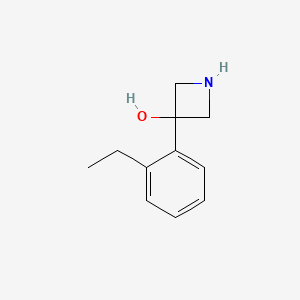
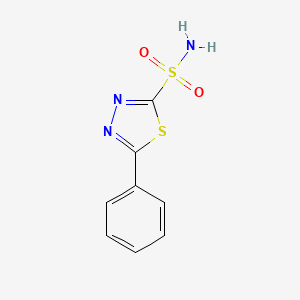
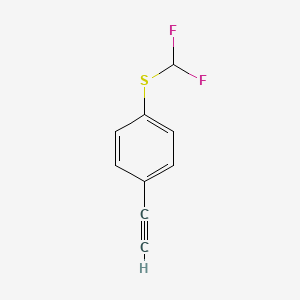
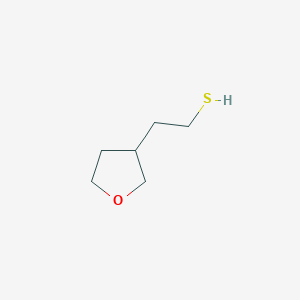
![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole](/img/structure/B13523461.png)
